Cas no 904891-20-9 (valeriotetrate A)
valeriotetrate A structure
Product Name:valeriotetrate A
Numero CAS:904891-20-9
MF:C37H58O15
MW:742.847433567047
CID:2010460
PubChem ID:49831763
Update Time:2025-07-15
valeriotetrate A Proprietà chimiche e fisiche
Nomi e identificatori
-
- valeriotetrate A
- valeriotetrate C
- [ "" ]
- 904891-20-9
- CS-0133357
- [(1S,4Ar,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate
- AKOS040762479
- HY-N7555
- ((1S,4aR,6S,7R,7aS)-6-Acetoxy-4a,7-dihydroxy-4-((((R)-3-methyl-2-((3-methylbutanoyl)oxy)butanoyl)oxy)methyl)-1-((3-methylbutanoyl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl)methyl (R)-3-methyl-2-((3-methylbutanoyl)oxy)butanoate
- DA-68524
-
- Inchi: 1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1
- Chiave InChI: MEOWJLHAENRYDE-KGISJOMYSA-N
- Sorrisi: O[C@@]12C(COC([C@@H](C(C)C)OC(CC(C)C)=O)=O)=CO[C@H]([C@@H]1[C@@](COC([C@@H](C(C)C)OC(CC(C)C)=O)=O)([C@H](C2)OC(C)=O)O)OC(CC(C)C)=O
Proprietà calcolate
- Massa esatta: 742.37757114g/mol
- Massa monoisotopica: 742.37757114g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 52
- Conta legami ruotabili: 24
- Complessità: 1320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 208Ų
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 750.0±60.0 °C at 760 mmHg
- Punto di infiammabilità: 216.3±26.4 °C
- Pressione di vapore: 0.0±5.7 mmHg at 25°C
valeriotetrate A Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
valeriotetrate A Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5217-1 mg |
Valeriotetrate C |
904891-20-9 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V24260-5 mg |
valeriotetrate A |
904891-20-9 | 5mg |
¥5600.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V24260-5mg |
valeriotetrate A |
904891-20-9 | 5mg |
¥5600.0 | 2023-09-06 | ||
| TargetMol Chemicals | TN5217-5 mg |
Valeriotetrate C |
904891-20-9 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN5217-1 mL * 10 mM (in DMSO) |
Valeriotetrate C |
904891-20-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN5217-5mg |
Valeriotetrate C |
904891-20-9 | 5mg |
¥ 3940 | 2024-07-19 | ||
| A2B Chem LLC | AH97259-5mg |
Valeriotetrate C |
904891-20-9 | 5mg |
$702.00 | 2024-05-20 | ||
| TargetMol Chemicals | TN5217-1 ml * 10 mm |
Valeriotetrate C |
904891-20-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-19 |
valeriotetrate A Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
904891-20-9 (valeriotetrate A) Prodotti correlati
- 28325-56-6(Butanoic acid,3-methyl-2-(3-methyl-1-oxobutoxy)-,[(1S,2'R,4aR,6S,7aS)-6-(acetyloxy)-4a,5,6,7a-tetrahydro-4a-hydroxy-1-(3-methyl-1-oxobutoxy)spiro[cyclopenta[c]pyran-7(1H),2'-oxiran]-4-yl]methylester)
- 18296-45-2(Didrovaltrate)
- 1134138-66-1((1S,5R,7S,8R,9S)-7-acetoxy-5-hydroxy-1,10-diisovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
- 1133442-72-4((1S,5S,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-1,11-diisovaleroxy-5,6-dihydrovaltrate hydrin)
- 96889-90-6(5-hydroxydidrovaltrate)
- 1134138-68-3((1S,5R,7S,8R,9S)-7,10-diacetoxy-5-hydroxy-1-isovaleroxy-11-[alpha-(isovaleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
- 1134138-64-9((1S,5R,7S,8R,9S)-7-acetoxy-10-[beta-(acetoxy)isovaleroxy]-5-hydroxy-1-isovaleroxy-11-[alpha-(isoveleroxy)isovaleroxy]-5,6-dihydrovaltrate hydrin)
- 58560-51-3(5,6-dihydrovaltrate)
- 27765-22-6(Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI))
- 18361-41-6((1S,6S)-6-(acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylpentanoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso